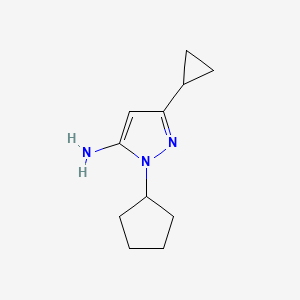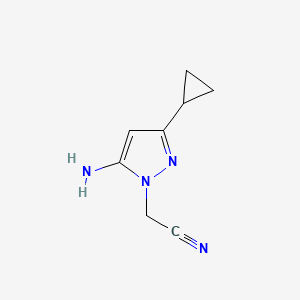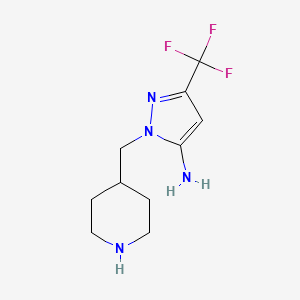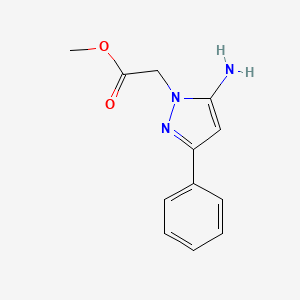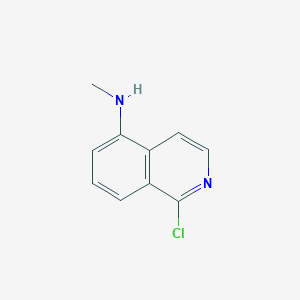
1-Chloro-N-methylisoquinolin-5-amine
説明
1-Chloro-N-methylisoquinolin-5-amine (1-Cl-Miq) is a heterocyclic compound belonging to the isoquinoline family of compounds. It is a colorless, crystalline solid with a molecular weight of 222.7 g/mol and a melting point of 123-124°C. It is also known as 1-chloro-5-methyl-2-methyl-1H-isoquinoline, 5-methyl-2-methyl-1H-isoquinoline-1-chloride, and 1-chloro-N-methyl-1H-isoquinoline-5-amine. 1-Cl-Miq has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
科学的研究の応用
Neurological Research :
- Isoquinolines like 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) have been identified as novel endogenous amines in the mouse brain and parkinsonian cerebrospinal fluid. Elevated levels of such compounds may be related to Parkinson's disease (Kotake et al., 1995).
- The neuroprotective effect of 1-Methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons suggests potential therapeutic applications in Parkinson's disease (Kotake et al., 2005).
Chemical Synthesis and Applications :
- Research has explored the amination of nitroisoquinolines with liquid methylamine and potassium permanganate, leading to various substituted nitro compounds, demonstrating the chemical versatility of isoquinoline derivatives (Woźniak & Nowak, 1994).
- The use of 1,2,3,4-tetrahydroisoquinoline in redox-neutral annulations with electron-deficient o-tolualdehydes highlights its utility in organic synthesis (Paul, Adili & Seidel, 2019).
Biological Activity and Synthesis :
- Isoquinoline derivatives have been investigated for their potential as bioactive compounds. For instance, the synthesis of quinolinyl alkenes via Knoevenagel condensation demonstrates the potential for creating biologically active structures (Siddiqui & Khan, 2014).
作用機序
Target of Action
This compound belongs to the class of isoquinolines , a group of compounds known for their diverse biological activities
Mode of Action
Isoquinolines, in general, are known to interact with various biological targets, influencing cellular processes . The specific interactions of 1-Chloro-N-methylisoquinolin-5-amine with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Isoquinolines are involved in a variety of biochemical reactions . .
Result of Action
As a member of the isoquinoline family, it may share some of the biological activities associated with these compounds . .
生化学分析
Biochemical Properties
1-Chloro-N-methylisoquinolin-5-amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions . The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to certain environmental factors . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, this compound may localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its effects.
特性
IUPAC Name |
1-chloro-N-methylisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-12-9-4-2-3-8-7(9)5-6-13-10(8)11/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYYAGICQBTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)
![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)

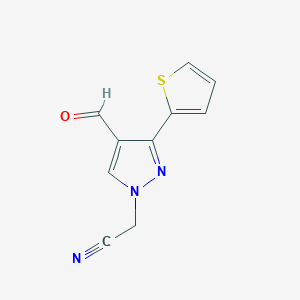

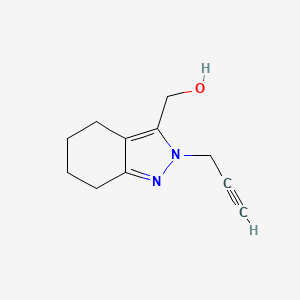
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)

